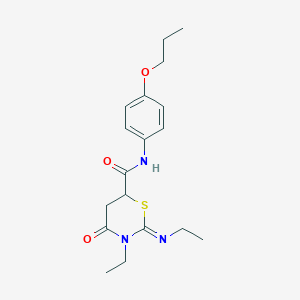![molecular formula C22H16BrN3O3S B15007617 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15007617.png)
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide is a complex organic compound that features a quinoline ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 8-position. This compound also includes a phenylbenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromine atom at the 5-position. This can be achieved using iron (III) catalysis in water under mild conditions . The next step involves the introduction of the sulfonamide group at the 8-position of the quinoline ring. This can be done through a sulfonation reaction using sulfonyl chloride reagents. Finally, the phenylbenzamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The nitro group in the sulfonamide can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used as nucleophiles for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules.
作用機序
The mechanism of action of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. The compound binds to the enzyme’s active site, preventing it from functioning properly and thereby inhibiting cancer cell proliferation. Additionally, the sulfonamide group can interact with various proteins, affecting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5-bromoquinoline: Lacks the sulfonamide and phenylbenzamide moieties, making it less complex and potentially less effective in certain applications.
N-phenylbenzamide: Lacks the quinoline ring and bromine atom, which are crucial for the compound’s unique properties.
Quinoline-8-sulfonamide: Lacks the bromine atom and phenylbenzamide moiety, which may affect its biological activity.
Uniqueness
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide is unique due to its combination of a brominated quinoline ring, a sulfonamide group, and a phenylbenzamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research in multiple fields.
特性
分子式 |
C22H16BrN3O3S |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H16BrN3O3S/c23-19-11-12-20(21-18(19)10-5-13-24-21)26-30(28,29)17-9-4-6-15(14-17)22(27)25-16-7-2-1-3-8-16/h1-14,26H,(H,25,27) |
InChIキー |
AETYBJPAOHNMSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007539.png)

![5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid](/img/structure/B15007551.png)

![12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15007565.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate](/img/structure/B15007569.png)
![N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine](/img/structure/B15007575.png)
![[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol](/img/structure/B15007576.png)

![6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15007590.png)
![N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15007591.png)
![4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B15007593.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007614.png)
![5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole](/img/structure/B15007620.png)
